molecular formula C12H12FI B2842251 1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287282-73-7

1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2842251
CAS No.: 2287282-73-7
M. Wt: 302.131
InChI Key: WYUOCFRSTOEFQG-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research and industry

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c13-10-4-2-1-3-9(10)5-11-6-12(14,7-11)8-11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUOCFRSTOEFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with electrophiles.

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific targets. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

These compounds share the bicyclo[111]pentane core but differ in the substituents attached to the core The unique combination of fluorine and iodine in 1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[11

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